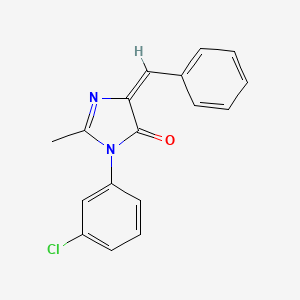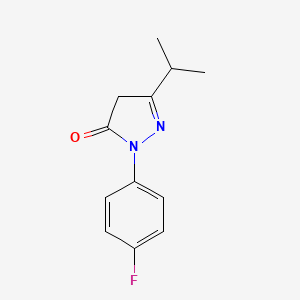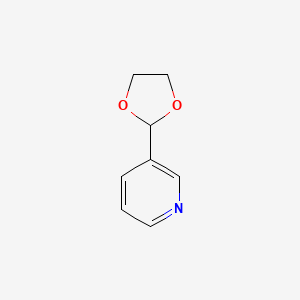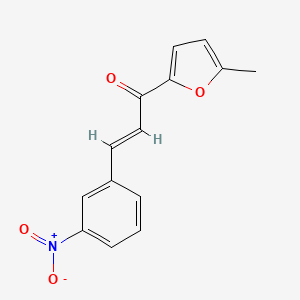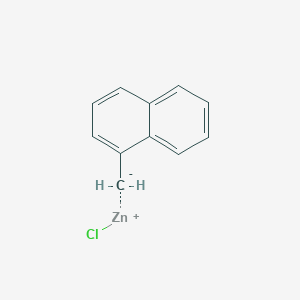
MFCD19687268
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Naphthyl)methylzinc chloride . This organozinc compound is used in various chemical reactions, particularly in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Organozinc compounds like (1-naphthyl)methylzinc chloride are generally used in organic synthesis, particularly in negishi coupling reactions .
Mode of Action
For instance, in a Negishi coupling, the organozinc compound acts as a nucleophile, attacking an electrophilic carbon in an organic halide in the presence of a palladium catalyst .
Biochemical Pathways
Organozinc compounds are often used in synthetic chemistry to create complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
The result of (1-Naphthyl)methylzinc chloride’s action would largely depend on the context of its use. In synthetic chemistry, its primary function would be to facilitate the formation of carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of (1-Naphthyl)methylzinc chloride can be influenced by various environmental factors. For instance, organozinc compounds are typically sensitive to air and moisture, and thus must be handled under inert conditions . The reaction conditions, such as temperature and solvent, can also significantly impact the outcome of the reactions in which (1-Naphthyl)methylzinc chloride is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Naphthyl)methylzinc chloride is typically prepared by the reaction of (1-naphthyl)methyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation of the zinc reagent.
Industrial Production Methods: In an industrial setting, the preparation of (1-Naphthyl)methylzinc chloride involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: (1-Naphthyl)methylzinc chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with various electrophiles to form new carbon-carbon bonds.
Oxidation reactions: The compound can be oxidized to form corresponding naphthyl ketones or alcohols.
Reduction reactions: It can be reduced to form naphthylmethane derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in tetrahydrofuran or other aprotic solvents.
Oxidation: Reagents such as oxygen or peroxides are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to achieve reduction.
Major Products Formed:
Nucleophilic substitution: Formation of substituted naphthyl derivatives.
Oxidation: Formation of naphthyl ketones or alcohols.
Reduction: Formation of naphthylmethane derivatives.
Scientific Research Applications
Chemistry: (1-Naphthyl)methylzinc chloride is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. It is valuable in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, (1-Naphthyl)methylzinc chloride is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties, such as polymers and advanced composites.
Comparison with Similar Compounds
- (2-Naphthyl)methylzinc chloride
- Phenylmethylzinc chloride
- Benzylzinc chloride
Comparison: (1-Naphthyl)methylzinc chloride is unique due to its naphthyl group, which imparts specific reactivity and selectivity in chemical reactions. Compared to phenylmethylzinc chloride and benzylzinc chloride, the naphthyl group provides additional steric and electronic effects, making it suitable for specific synthetic applications. The presence of the naphthyl group also enhances the compound’s ability to participate in π-π interactions, which can be advantageous in certain synthetic pathways.
Properties
IUPAC Name |
chlorozinc(1+);1-methanidylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.ClH.Zn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSEDIRCBRVRX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC2=CC=CC=C12.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353514.png)

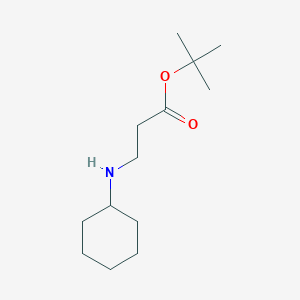
![tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
